

Technical Guide: Thermodynamic Stability of Nitro-Substituted Cyclopropyl Pyrazoles

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Compound of Interest

Compound Name: *3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole*

CAS No.: 1173266-60-8

Cat. No.: B3216896

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Executive Summary

Context: Nitro-substituted cyclopropyl pyrazoles represent a specialized class of heterocyclic compounds at the intersection of high-energy density materials (HEDMs) and pharmaceutical pharmacophores. The integration of a strained cyclopropyl ring onto a nitro-pyrazole scaffold creates a unique thermodynamic profile characterized by high positive enthalpy of formation () and significant molecular density.

Core Insight: The thermodynamic stability of these compounds is governed by a "tug-of-war" between the aromatic stabilization of the pyrazole ring and the ring strain energy (~27.5 kcal/mol) of the cyclopropyl substituent. While the nitro groups enhance oxygen balance and density, they also sensitize the molecule to thermal decomposition. This guide details the stability limits, decomposition mechanisms, and synthesis protocols required to manipulate these scaffolds safely.

Molecular Architecture & Energetics

The stability of nitro-substituted cyclopropyl pyrazoles is dictated by three structural components:

- The Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms. [1] It provides a high nitrogen content and thermal robustness (often stable $>250^{\circ}\text{C}$ in unsubstituted forms).
- Nitro Substituents ():
 - C-Nitro: Generally stable, increasing density and oxygen balance.[2]
 - N-Nitro: Thermodynamically unstable; prone to radical homolysis or rearrangement to C-nitro positions (Arrhenius activation energy kcal/mol).
- The Cyclopropyl Moiety: Adds significant strain energy and steric bulk. When attached to the pyrazole nitrogen (N1), it acts as an electron donor, potentially stabilizing the ring against nucleophilic attack but introducing a "weak link" for thermal decomposition via ring opening or N-C bond cleavage.

Thermodynamic Parameters (Estimated & Literature-Derived)

- Density (): Typically (increases with nitro content).
- Enthalpy of Formation (): Highly positive () due to the additivity of the pyrazole ring, nitro groups, and cyclopropyl strain.

- Oxygen Balance (OB): Improved by nitro groups; critical for energetic performance but inversely proportional to hydrolytic stability.

Thermal Stability & Decomposition Mechanisms[3] [4][5][6][7][8][9][10]

Understanding the decomposition pathway is critical for safety and shelf-life predictions. The decomposition temperature (

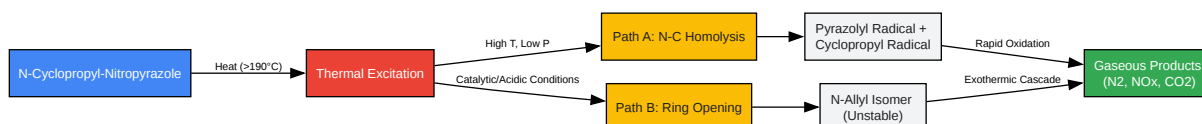
) for N-alkyl-nitropyrazoles generally falls between 190°C and 260°C, significantly lower than their N-H counterparts.

Decomposition Pathways

The thermal degradation of N-cyclopropyl-nitropyrazoles involves two competing mechanisms:

- N-C Bond Homolysis: The bond between the pyrazole nitrogen and the cyclopropyl carbon is often the weakest point, leading to the formation of a pyrazolyl radical and a cyclopropyl radical.
- Cyclopropyl Ring Opening: Induced by radical attack or high thermal stress, the cyclopropyl ring can isomerize to an allyl or propenyl system, often triggering rapid exothermic decomposition.

Visualization of Decomposition Logic



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Caption: Dual decomposition pathways showing competition between N-C bond cleavage and cyclopropyl isomerization.

Synthesis & Isomer Control

To maximize thermodynamic stability, the synthesis must avoid the formation of unstable N-nitro isomers and ensure the cyclopropyl group is attached to the pyrazole nitrogen (N1) or a stable carbon position.

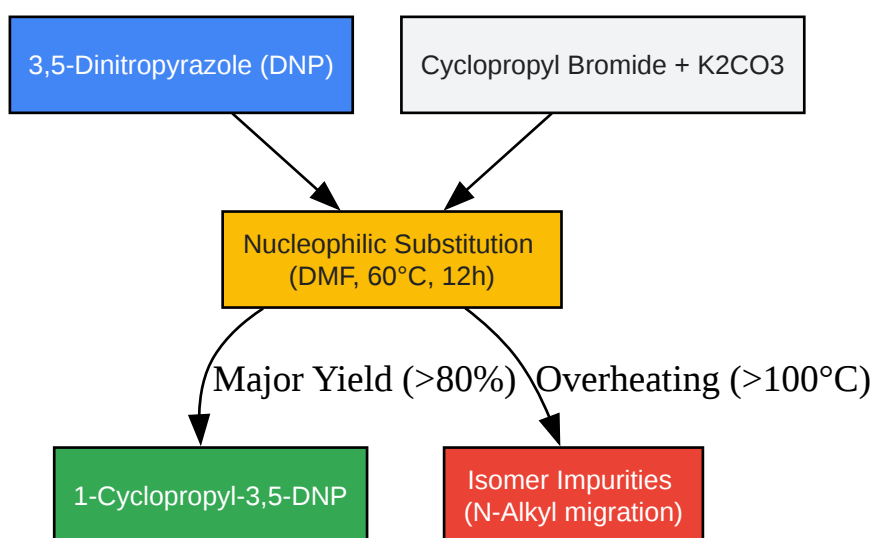
Synthetic Workflow

The most robust route involves constructing the pyrazole ring with the cyclopropyl group already in place, or selective N-alkylation of a stable C-nitropyrazole.

Preferred Protocol: Selective N-Alkylation

- Starting Material: 3,4-Dinitropyrazole (3,4-DNP) or 3,5-Dinitropyrazole (3,5-DNP).^{[3][4]}
- Reagents: Cyclopropyl bromide (or iodide),
(base), DMF (solvent).
- Conditions: 60-80°C. Note: Higher temperatures risk N-alkylation rearrangement.

Visualization of Synthesis Logic



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Caption: Synthetic pathway emphasizing temperature control to prevent isomerization.

Experimental Protocols for Stability Assessment

Differential Scanning Calorimetry (DSC)

Objective: Determine onset decomposition temperature (

) and peak exotherm (

).

- Sample: 0.5 - 2.0 mg of dried nitro-cyclopropyl pyrazole.
- Pan: Aluminum (crimped, pinhole for gas release) or Gold-plated high-pressure pans (for energetic evaluation).
- Ramp Rate: 5°C/min and 10°C/min (to calculate activation energy via Kissinger method).
- Atmosphere: Nitrogen (50 mL/min).
- Criteria: A sharp exothermic peak indicates rapid decomposition.

suggests poor thermal stability for practical applications.[5]

Thermogravimetric Analysis (TGA)

Objective: Correlate mass loss with thermal events.

- Protocol: Heat from 25°C to 400°C at 10°C/min.
- Interpretation:
 - Stage 1: Mass loss < 5% below 150°C indicates solvent/moisture.
 - Stage 2: Sharp mass loss (30-60%) coincident with DSC exotherm confirms decomposition (loss of and ring fragmentation).

Vacuum Stability Test (VST) - Critical for Energetics

Objective: Measure gas evolution at isothermal conditions (e.g., 100°C for 48 hours).

- Limit: Gas evolution should be

to be considered thermally stable for storage.

Data Summary: Comparative Stability

The following table summarizes the estimated thermodynamic properties of cyclopropyl-substituted pyrazoles compared to standard energetic benchmarks.

Compound	Density ([g/cm ³]	Melting Point () [°C]	Decomp.[6] [5][3] Temp () [°C]	[kcal/mol]	Stability Risk
3,4-DNP (Parent)	1.87	86-88	285	+20.0	Low
1-Methyl-3,4-DNP	1.67	20-23	300	+15.0	Low
1-Allyl-3,4-DNP	~1.60	< 0 (Liquid)	195	+35.0	Moderate (Allyl shift)
1-Cyclopropyl-3,4-DNP	~1.65	40-60 (Est.)	210-230 (Est.)	+45.0	Moderate (Ring strain)
1-Cyclopropyl-3,5-DNP	~1.68	70-90 (Est.)	240-260 (Est.)	+42.0	Low-Moderate

Note: Data for specific cyclopropyl derivatives are estimated based on group additivity values derived from analogous methyl and allyl derivatives [1, 2].

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